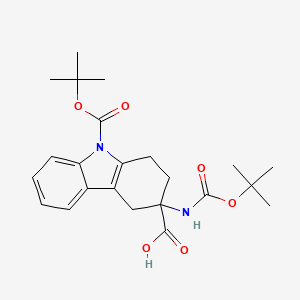

(R,S)-3-Boc-amino-9-boc-1,2,3,4-tetrahydro-carbazole-3-carboxylic acid

説明

Synthesis Analysis

The synthesis of related tetrahydrocarbazole derivatives involves several key steps, including acylation, condensation, and functional group transformations. One approach includes the acylation of cyclic 1,3-diketones followed by regioselective condensation, a method demonstrated in the synthesis of novel homochiral aromatic amino acid surrogates (Middleton et al., 2004). Another method involves Fischer indole cyclization for generating the tetrahydrocarbazole scaffold, introducing diversity at various positions of the molecule (Koppitz, Reinhardt, & van Lingen, 2005).

Molecular Structure Analysis

Crystallographic studies of carbazole derivatives, such as (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, reveal insights into the molecular structure of tetrahydrocarbazoles. These studies indicate non-planar conformations except for the carbazole moiety, highlighting the structural diversity achievable within this class of compounds (Kant, Singh, & Agarwal, 2015).

Chemical Reactions and Properties

Carbazole derivatives undergo a variety of chemical reactions, including N-arylation and intramolecular C–H arylation, providing efficient routes to diverse carbazole-3-carboxylate derivatives. This methodology has been applied in the synthesis of naturally occurring carbazole alkaloids, demonstrating the compound's versatility in chemical transformations (Rasheed et al., 2014).

Physical Properties Analysis

The physical properties of carbazole derivatives can be examined through spectroscopic methods, including FT-IR, Raman, UV–vis, and NMR spectroscopy. Studies on similar compounds, such as 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester, provide valuable information on molecular vibrations, electronic transitions, and structural characteristics, contributing to our understanding of the physical properties of these molecules (Sas et al., 2016).

科学的研究の応用

Tetrazole and Carbazole Derivatives in Medicinal Chemistry

Tetrazole derivatives, being bioisosteres of the carboxylic acid group, can replace the carboxyl group in drugs to enhance lipophilicity, bioavailability, and reduce side effects. They exhibit a broad spectrum of biological properties including antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities. This versatility makes tetrazole an important pharmacophore in drug development, potentially implicating (R,S)-3-Boc-amino-9-boc-1,2,3,4-tetrahydro-carbazole-3-carboxylic acid in similar applications due to its structural features (Patowary, Deka, & Bharali, 2021).

Application in Photocatalysts and Environmental Protection

(BiO)2CO3 (BOC) based materials, including potentially structurally related compounds, have been recognized for their application in various fields such as healthcare, photocatalysis, humidity sensors, nonlinear optical applications, and supercapacitors. The modification strategies to enhance the photocatalytic performance of BOC could be analogous to those applicable to the (R,S)-3-Boc-amino-9-boc-1,2,3,4-tetrahydro-carbazole-3-carboxylic acid, providing a path for environmental remediation and protection (Ni, Sun, Zhang, & Dong, 2016).

Role in Advanced Material Science

The development of polymers based on divalent metal salts of p-aminobenzoic acid shows the utility of carboxylic acids in synthesizing ionic polymers with firmly incorporated metal. This technology could extend to (R,S)-3-Boc-amino-9-boc-1,2,3,4-tetrahydro-carbazole-3-carboxylic acid, exploring its use in advanced materials with potential applications in electronics, photonics, and as catalysts (Matsuda, 1997).

Contribution to Sustainable Agriculture

The exploration of 1-Aminocyclopropane-1-carboxylic acid (ACC) deaminase producing Plant Growth Promoting Rhizobacteria (PGPR) highlights the potential of carboxylic acids in agriculture. The mechanism through which these rhizobacteria promote plant growth under stress conditions could inspire research into the agricultural applications of (R,S)-3-Boc-amino-9-boc-1,2,3,4-tetrahydro-carbazole-3-carboxylic acid, particularly in the development of biofertilizers and stress resilience in crops (Murali et al., 2021).

Pharmacokinetics and Hepatic Protection

Research on indole-3-carbinol (I3C) and its derivatives, including potential structural analogs like (R,S)-3-Boc-amino-9-boc-1,2,3,4-tetrahydro-carbazole-3-carboxylic acid, demonstrates significant hepatic protective effects. These compounds regulate transcriptional factors, alleviate oxidative stress, and modulate metabolic pathways, offering insights into the development of novel therapeutic agents for liver diseases (Wang et al., 2016).

将来の方向性

特性

IUPAC Name |

9-[(2-methylpropan-2-yl)oxycarbonyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,4-dihydro-1H-carbazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O6/c1-21(2,3)30-19(28)24-23(18(26)27)12-11-17-15(13-23)14-9-7-8-10-16(14)25(17)20(29)31-22(4,5)6/h7-10H,11-13H2,1-6H3,(H,24,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRSXXABCASEQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC2=C(C1)C3=CC=CC=C3N2C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701107896 | |

| Record name | 9-(1,1-Dimethylethyl) 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1,2,3,4-tetrahydro-9H-carbazole-3,9-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701107896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R,S)-3-Boc-amino-9-boc-1,2,3,4-tetrahydro-carbazole-3-carboxylic acid | |

CAS RN |

1031927-09-9 | |

| Record name | 9-(1,1-Dimethylethyl) 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1,2,3,4-tetrahydro-9H-carbazole-3,9-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1031927-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-(1,1-Dimethylethyl) 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1,2,3,4-tetrahydro-9H-carbazole-3,9-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701107896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Acetyloxy)-5-[[2-(acetyloxy)-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-α1-(bromomethyl)-1,3-benzen](/img/no-structure.png)

![2-(2,6-Dichlorophenyl)-2,3-dihydro-3-hydroxypyrrolo[3,4-c]pyridin-1-one](/img/structure/B1145741.png)

![3-[Carboxy-(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1145743.png)

![7-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145760.png)